molecular formula C21H21N3O3S B11282863 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide

Cat. No.: B11282863
M. Wt: 395.5 g/mol
InChI Key: JMAAKMLDGGNXNT-UHFFFAOYSA-N
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Description

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methanesulfonyl group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of electrophilic cyclization agents and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-PHENYLBUTANAMIDE stands out due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)21-14-13-19(23-24-21)17-10-6-11-18(15-17)22-20(25)12-5-9-16-7-3-2-4-8-16/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,22,25)

InChI Key

JMAAKMLDGGNXNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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